

Folic acid in nanotechnology for targeted therapeutic delivery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Folic Acid**
Cat. No.: **B050499**

[Get Quote](#)

Application Notes & Protocols

Topic: **Folic Acid** in Nanotechnology for Targeted Therapeutic Delivery For: Researchers, Scientists, and Drug Development Professionals

Guide Overview

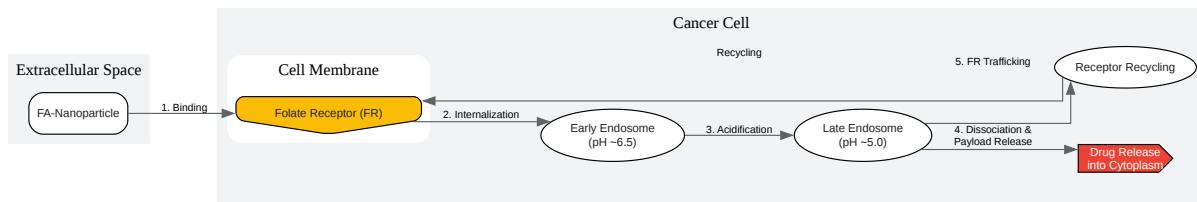
This document provides a comprehensive technical guide on the principles and methodologies for developing **folic acid**-conjugated nanoparticles for targeted therapeutic delivery. As a senior application scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale, field-proven insights, and critical validation steps necessary for robust and reproducible research in this domain. We will progress from the fundamental biological mechanism to detailed protocols for synthesis, characterization, and preclinical evaluation.

The Rationale: Exploiting the Folate Receptor Pathway in Cancer

A central challenge in cancer chemotherapy is the lack of specificity, leading to systemic toxicity and adverse side effects.^{[1][2]} Targeted drug delivery aims to concentrate therapeutic agents at the tumor site, enhancing efficacy while minimizing collateral damage to healthy tissues.^[1]

One of the most exploited targets for this purpose is the folate receptor (FR), a high-affinity membrane protein.^[3] Its utility stems from a distinct expression pattern:

- Overexpressed in Cancer: FR is significantly overexpressed in a wide array of human cancers, including ovarian (>90%), lung, breast, cervical, and colorectal cancers.[1][4][5]
- Limited in Healthy Tissue: In contrast, its expression on the apical surface of a few specialized normal cells is restricted, making it a highly selective tumor marker.[6]


Folic acid (FA), the vitamin ligand for FR, is an ideal targeting moiety. It is small, non-immunogenic, possesses a high binding affinity (nanomolar range) for its receptor, and can be chemically modified without losing this affinity.[3][7] By conjugating FA to the surface of a drug-loaded nanocarrier, we can hijack the natural endocytosis pathway to deliver a therapeutic payload specifically into cancer cells.[4][8]

Mechanism: Folate Receptor-Mediated Endocytosis

The targeted delivery process is a multi-step biological mechanism known as receptor-mediated endocytosis.[8]

- Binding: The FA-conjugated nanoparticle first binds with high affinity to the folate receptor on the cancer cell surface.[8]
- Internalization: This binding event triggers the invagination of the cell membrane, encapsulating the nanoparticle-receptor complex within a vesicle called an endosome.[9][10] This process is sometimes referred to as potocytosis.[11]
- Acidification and Release: The endosome matures, and proton pumps lower its internal pH to approximately 5.[9] This acidic environment induces a conformational change in the folate receptor, causing the dissociation of the FA-nanoparticle complex.[9][10] The encapsulated drug is then released from the nanoparticle into the cytoplasm.
- Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind another ligand.[10]

This entire process ensures that the drug is released directly inside the target cell, maximizing its intracellular concentration and therapeutic effect.

[Click to download full resolution via product page](#)

Caption: Folate receptor-mediated endocytosis pathway for targeted delivery.

PART I: Synthesis & Physicochemical Characterization

The construction of an effective FA-targeted nanocarrier is a multi-step process involving the chemical activation of **folic acid**, its conjugation to a nanoparticle, and rigorous characterization to ensure the desired properties are achieved.

Protocol 1: Activation of Folic Acid via EDC/NHS Chemistry

Causality: The carboxylic acid groups (specifically the γ -carboxyl) of **folic acid** do not readily react with the amine groups present on most nanoparticles. Therefore, they must first be "activated" to form a more reactive intermediate. The most common and robust method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).^{[6][12]} EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS stabilizes this intermediate by forming a semi-stable NHS ester, which can then efficiently react with primary amines on the nanoparticle surface to form a stable amide bond.^[13] Anhydrous dimethyl sulfoxide (DMSO) is used as the solvent because it effectively dissolves **folic acid** and is aprotic, preventing premature hydrolysis of the activated esters.

Materials:

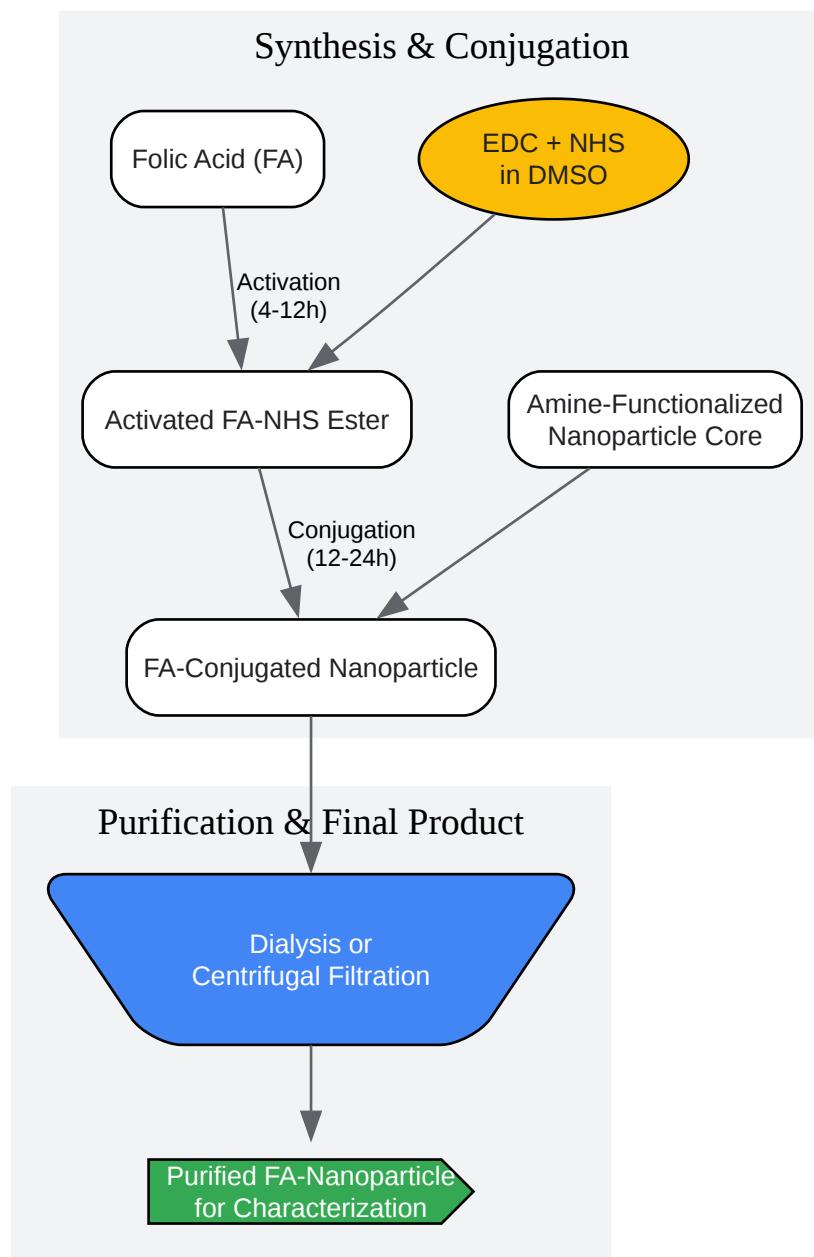
- **Folic Acid (FA)**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Triethylamine (TEA) (Optional, used as a base)
- Stir plate and magnetic stir bars
- Reaction vessel protected from light (e.g., amber vial or wrapped in foil)

Procedure:

- In a light-protected vessel, dissolve **Folic Acid** in anhydrous DMSO to a final concentration of ~10-20 mg/mL. Gentle warming (40°C) may be required.
- Add EDC and NHS to the **folic acid** solution. A common molar ratio is FA:EDC:NHS = 1:1.5:1.5 to ensure complete activation.^[6] Some protocols may also include a base like triethylamine.^{[14][15]}
- Seal the vessel and stir the reaction mixture at room temperature, protected from light, for 4-12 hours.^{[6][15]}
- The resulting solution contains the activated FA-NHS ester. This solution should be used immediately for the conjugation step to prevent hydrolysis. A byproduct, dicyclohexylurea (if using DCC instead of EDC) or isourea, may precipitate and can be removed by filtration.^{[13][14]}

Protocol 2: Conjugation of FA-NHS to Amine-Functionalized Nanoparticles

Causality: This protocol assumes the use of a pre-formed nanoparticle with surface amine groups (e.g., PLGA-PEG-NH₂, Chitosan, or amine-modified silica nanoparticles).^{[8][16][17]} The


amine groups act as nucleophiles, attacking the carbonyl carbon of the FA-NHS ester and displacing the NHS leaving group to form a stable covalent amide linkage. A slight molar excess of the nanoparticle's amine groups relative to FA-NHS is often used to ensure complete reaction of the activated **folic acid**. The reaction is typically performed in a buffer at a slightly basic pH (7.4-8.0) to ensure the amine groups are deprotonated and thus more nucleophilic.

Materials:

- Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂) dispersed in an appropriate buffer (e.g., PBS or HEPES, pH 7.4).
- Freshly prepared FA-NHS solution from Protocol 1.
- Dialysis tubing (MWCO appropriate for the nanoparticle size, e.g., 3.5-10 kDa) or centrifugal filter units.
- Purified water.

Procedure:

- To the nanoparticle dispersion, add the activated FA-NHS solution dropwise while stirring.
- Allow the reaction to proceed for 12-24 hours at room temperature, protected from light.
- Purification: It is critical to remove unreacted **folic acid** and byproducts.
 - Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of purified water for 24-48 hours, with frequent water changes. This removes small molecules (unreacted FA, EDC, NHS) while retaining the larger nanoparticles.[14]
 - Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles repeatedly with purified water.
- Collect the purified FA-conjugated nanoparticle suspension and store it at 4°C for further use. Lyophilization can be performed for long-term storage.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis of FA-conjugated nanoparticles.

Physicochemical Characterization

Thorough characterization is a self-validating step to confirm successful synthesis and ensure batch-to-batch consistency. Key parameters are summarized below.

Parameter	Technique	Purpose & Typical Results	Reference
Hydrodynamic Size & PDI	Dynamic Light Scattering (DLS)	Measures the effective diameter in solution and size distribution. FA-NPs may be slightly larger than unconjugated NPs. A Polydispersity Index (PDI) < 0.2 indicates a uniform population.	[8]
Surface Charge	Zeta Potential Measurement	Indicates surface charge and predicts colloidal stability. Successful conjugation may alter the zeta potential compared to the starting material.	[18]
Morphology & Size	Transmission/Scanning Electron Microscopy (TEM/SEM)	Visualizes the shape and confirms the size of the nanoparticles. Typically reveals spherical and uniform particles.	[14][19]
Confirmation of Conjugation	Fourier-Transform Infrared Spectroscopy (FTIR) / ^1H NMR	Confirms the formation of the amide bond and the presence of FA on the nanoparticle surface by identifying characteristic peaks.	[16][20]

Quantification of FA	UV-Vis Spectrophotometry	Determines the amount of folic acid conjugated to the nanoparticles by measuring absorbance at its characteristic wavelength (~280-360 nm) against a standard curve. [8]
----------------------	--------------------------	--

PART II: Therapeutic Loading & In Vitro Evaluation

Once the targeted nanocarrier is synthesized and characterized, its ability to load a therapeutic agent and selectively act on cancer cells must be validated through a series of in vitro assays.

Protocol 3: Drug Loading and In Vitro Release

Causality: The efficiency with which a nanoparticle encapsulates a drug (EE) and the total amount of drug per unit weight of nanoparticle (DLC) are critical translational metrics. The in vitro release profile predicts the drug's behavior after administration. A sustained release is often desirable to maintain a therapeutic concentration over time. Performing the study at different pH values (e.g., pH 7.4 for blood, pH 5.0-6.4 for endosomes/tumor microenvironment) provides insight into how the nanoparticle will release its payload in different biological compartments.[21]

A. Determination of Drug Loading Content (DLC) & Encapsulation Efficiency (EE):

- Prepare drug-loaded FA-nanoparticles using an appropriate method (e.g., emulsification-solvent evaporation for PLGA nanoparticles).[22]
- Lyophilize a known mass of the purified drug-loaded nanoparticles.
- Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO, acetonitrile) to completely break them apart and release the encapsulated drug.

- Quantify the amount of drug in the solution using a calibrated UV-Vis spectrophotometer or HPLC.
- Calculate DLC and EE using the formulas:[6]
 - DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
 - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

B. In Vitro Drug Release Study:

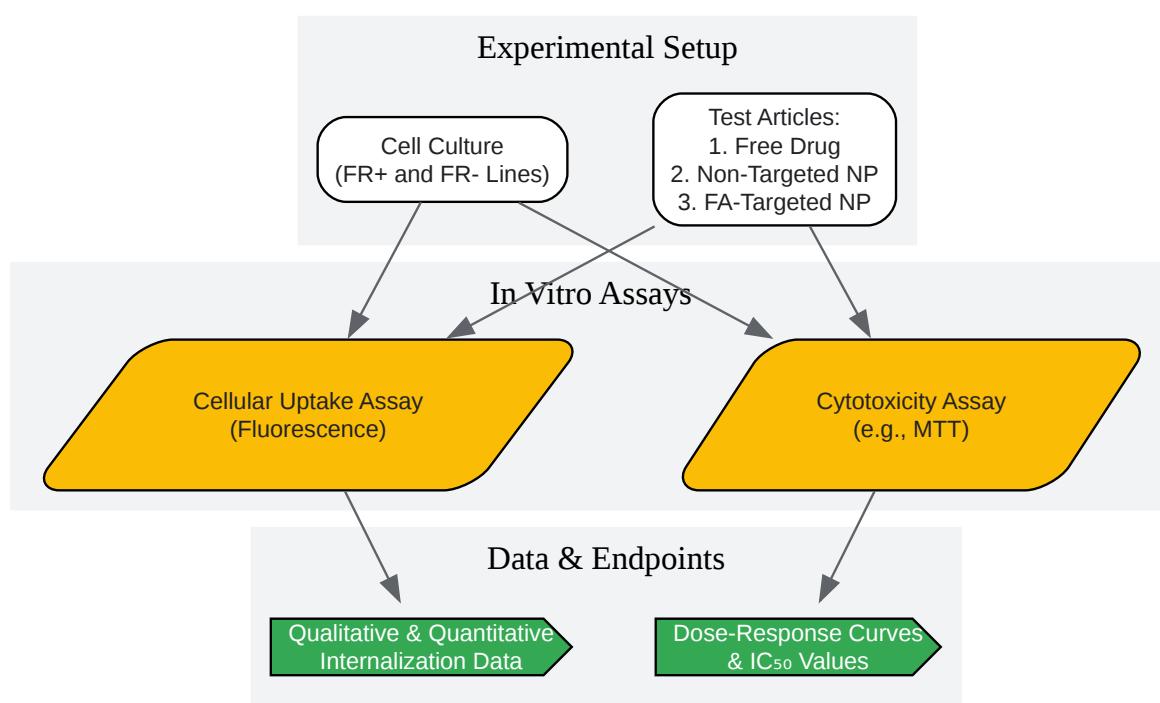
- Disperse a known amount of the drug-loaded FA-nanoparticles in two different release media: e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5.
- Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding release medium at 37°C with gentle agitation.[23]
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot from the external medium and replace it with fresh medium to maintain sink conditions.
- Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC.
- Plot the cumulative percentage of drug released versus time.

Formulation	DLC (%)	EE (%)	% Release at 24h (pH 7.4)	% Release at 24h (pH 5.5)
Example Data	8.5 ± 0.7%	81.2 ± 3.5%	35.4 ± 2.1%	68.9 ± 4.3%

Protocol 4: Cellular Uptake and Cytotoxicity Assays

Causality: The central hypothesis is that FA-conjugation enhances intracellular delivery and, consequently, cytotoxicity in FR-positive cancer cells. These assays are designed to directly test this. A qualitative fluorescence microscopy study provides visual proof of internalization, while quantitative methods like flow cytometry confirm the enhancement. The cytotoxicity assay (e.g., MTT) measures the therapeutic outcome. The inclusion of proper controls is a self-validating step:

- FR-positive vs. FR-negative cells: Demonstrates receptor specificity.
- Targeted vs. Non-targeted nanoparticles: Isolates the effect of the FA ligand.
- Competition with free FA: Pre-incubating cells with excess free **folic acid** should saturate the receptors and block the uptake of FA-nanoparticles, proving the mechanism is receptor-mediated.[20]


A. Cellular Uptake (Fluorescence Microscopy):

- Seed FR-positive cells (e.g., HeLa, KB) and FR-negative control cells in glass-bottom dishes.
- Prepare fluorescently-labeled nanoparticles (e.g., encapsulating Coumarin-6 or Rhodamine B).
- Treat the cells with free dye, non-targeted fluorescent nanoparticles, and FA-targeted fluorescent nanoparticles for 2-4 hours at 37°C. For a competition study, pre-incubate a set of cells with a high concentration of free **folic acid** for 1 hour before adding the FA-targeted nanoparticles.
- Wash the cells thoroughly with cold PBS to remove non-internalized particles.
- Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.
- Visualize the cells using a confocal laser scanning microscope. Expect to see significantly higher intracellular fluorescence in FR-positive cells treated with FA-targeted nanoparticles compared to all other conditions.[24][25]

B. Cytotoxicity (MTT Assay):

- Seed FR-positive cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded FA-targeted nanoparticles.
- Treat the cells with the formulations for 48-72 hours.

- Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
- Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
- Measure the absorbance at ~570 nm using a plate reader.
- Calculate cell viability (%) relative to untreated control cells and plot dose-response curves to determine the IC_{50} (the concentration required to inhibit 50% of cell growth). A lower IC_{50} value for the FA-targeted formulation in FR-positive cells indicates enhanced efficacy.[22][26]

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro evaluation of FA-targeted nanoparticles.

PART III: Application Insight - In Vivo Evaluation

While beyond the scope of a standard protocol sheet, the logical next step is preclinical validation in animal models. This phase aims to assess the biodistribution, therapeutic efficacy,

and safety of the formulation in a complex biological system.

- **Animal Models:** The most common approach involves establishing subcutaneous tumor xenografts by inoculating FR-positive human cancer cells (e.g., KB, IGROV-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][27] Syngeneic models in immunocompetent mice are also being developed.[28]
- **Biodistribution and Tumor Accumulation:** To track where the nanoparticles go, they are often labeled with a near-infrared fluorescent dye or a radionuclide. In vivo imaging systems (IVIS) or PET/CT scans can then non-invasively monitor nanoparticle accumulation in the tumor versus other organs over time.[29][30] This is essential to confirm that the targeting observed in vitro translates to preferential tumor accumulation in vivo.
- **Therapeutic Efficacy Study:** Tumor-bearing mice are treated with the free drug, non-targeted nanoparticles, and FA-targeted nanoparticles. Efficacy is determined by measuring tumor volume over several weeks and conducting survival analysis.[31][32] A successful FA-targeted formulation should demonstrate significantly greater tumor growth inhibition and improved survival compared to control groups.[33][27]

Conclusion

Folic acid-conjugated nanoparticles represent a powerful and clinically relevant strategy for targeted cancer therapy. By leveraging the natural folate receptor endocytosis pathway, these systems can selectively deliver potent therapeutics to tumor cells, offering the potential for enhanced efficacy and a wider therapeutic window. The successful development of such a system is critically dependent on a logical workflow encompassing robust chemical synthesis, comprehensive physicochemical characterization, and a suite of well-controlled in vitro and in vivo validation assays. The protocols and insights provided in this guide offer a foundational framework for researchers to design, execute, and validate their own FA-targeted nanomedicines.

References

- Kumar, A., et al. (2022). Development and characterization of **folic acid**-conjugated chitosan nanoparticles for targeted and controlled delivery of gemcitabine in lung cancer therapeutics. *Journal of Drug Delivery Science and Technology*.

- Tummala, S., et al. (2023). Development and Characterization of **Folic Acid**-Conjugated Amodiaquine-Loaded Nanoparticles—Efficacy in Cancer Treatment. MDPI.
- Tummala, S., et al. (2023). Development and Characterization of **Folic Acid**-Conjugated Amodiaquine-Loaded Nanoparticles—Efficacy in Cancer Treatment. National Center for Biotechnology Information.
- Hashemian, A. R., et al. (2009). Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting). International Journal of Nanoscience and Nanotechnology.
- Wang, L., et al. (2014). Preparation of **folic acid**-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo. National Center for Biotechnology Information.
- O'Neill, C., et al. (2016). Folate receptor-mediated endocytosis of folate-drug conjugates. ResearchGate.
- O'Neill, C., et al. (2016). Receptor-mediated endocytosis of a folate–drug conjugate. ResearchGate.
- Turek, J. J., et al. (1993). Endocytosis of folate-protein conjugates: ultrastructural localization in kb cells. Journal of Cell Science.
- Ruggiero, M. R., et al. (2013). Cell uptake enhancement of folate targeted polymer coated magnetic nanoparticles. PubMed.
- Sabharanjak, S., & Mayor, S. (2004). Folate receptor endocytosis and trafficking. PubMed.
- Chen, F., et al. (2011). Preparation, characterization, and in vitro release of **folic acid**-conjugated chitosan nanoparticles loaded with methotrexate for targeted delivery. ResearchGate.
- Zare, H., et al. (2017). Enhanced cellular uptake and cytotoxicity of folate decorated doxorubicin loaded PLA-TPGS nanoparticles. ResearchGate.
- Low, P. S., & Kularatne, S. A. (2009). Folate-targeted therapeutic and imaging agents for cancer. PubMed.
- Varghese, B., et al. (2015). In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers. National Center for Biotechnology Information.
- Kamen, B. A., et al. (1988). Receptor-mediated folate accumulation is regulated by the cellular folate content. PNAS.
- Lu, Y., & Low, P. S. (2002). Targeted drug delivery via the folate receptor. PubMed.
- Liu, T., et al. (2010). Conjugating **folic acid** to gold nanoparticles through glutathione for targeting and detecting cancer cells. PubMed.
- Wang, X., et al. (2020). Progress of **Folic Acid**-Folate Receptor as Drug Carriers in Targeted Drug Delivery System. SHS Web of Conferences.

- Al-Musawi, S., et al. (2022). Synthesis and Characterization of **Folic Acid**-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole. *ACS Applied Bio Materials*.
- Feng, C., et al. (2021). A Novel **Folic Acid** Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β -Cyclodextrin Nanoparticles for Cancer Treatment. *PubMed*.
- Marsaud, V., et al. (2005). Design of **folic acid**-conjugated nanoparticles for drug targeting. *ResearchGate*.
- Ghorbani, M., et al. (2024). **Folic Acid**-Decorated Chitosan-PLGA Nanobiopolymers for Targeted Drug Delivery to Acute Lymphoblastic Leukemia Cells: In Vitro Studies. *National Center for Biotechnology Information*.
- Samad, A., et al. (2020). Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. *National Center for Biotechnology Information*.
- Sathya, S., et al. (2020). Synthesis, characterization and anticancer activity of vincristine loaded **folic acid**-chitosan conjugated nanoparticles on NCI-H460 non-small cell lung cancer cell line. *Taylor & Francis Online*.
- Han, G., et al. (2012). **Folic Acid**-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery. *Hindawi*.
- Müller, C., et al. (2006). In vitro and in vivo targeting of different folate receptor-positive cancer cell lines with a novel 99mTc-radiofolate. *SciSpace*.
- Feng, C., et al. (2021). A Novel **Folic Acid** Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β -Cyclodextrin Nanoparticles for Cancer Treatment. *Taylor & Francis Online*.
- Cano, A., et al. (2020). **Folic Acid**-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells. *ACS Publications*.
- Jampana, V. S. R., et al. (2022). **Folic Acid** Conjugated Nano Systems: A Systematic Review. *OMICS International*.
- Kularatne, S. A., et al. (2017). Folate Receptor-Targeted Multimodality Imaging of Ovarian Cancer in a Novel Syngeneic Mouse Model. *ACS Publications*.
- Mignion, L., et al. (2023). Folate Receptor Targeted Photodynamic Therapy: A Novel Way to Stimulate Anti-Tumor Immune Response in Intraperitoneal Ovarian Cancer. *MDPI*.
- Ma, P., et al. (2023). A Comprehensive Study on Folate-Targeted Mesoporous Silica Nanoparticles Loaded with 5-Fluorouracil for the Enhanced Treatment of Gynecological Cancers. *MDPI*.
- Feng, C., et al. (2021). A Novel **Folic Acid** Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β -Cyclodextrin Nanoparticles for Cancer Treatment. *National Center for Biotechnology Information*.

- Wdowiak, K., et al. (2022). Single- versus Dual-Targeted Nanoparticles with **Folic Acid** and Biotin for Anticancer Drug Delivery. MDPI.
- Lu, Y., et al. (2023). **Folic Acid**-adorned Nanomedicines for Targeted Chemotherapy. Longdom Publishing.
- Al-Shedane, A., et al. (2025). In vitro Evaluation of Zinc Oxide-Metformin **Folic Acid** Nanocomposite as a Targeted Drug Delivery System for Cancer Therapy. PubMed.
- Fadillah, G., et al. (2025). CELLULAR UPTAKE STUDY AND CYTOTOXICITY STUDY OF RESVERATROL-GOLD-PEG-FOLATE (RSV-AU-PEG-FA) NANOPARTICLES ON HELA HUMAN CERVICAL CANCER CELL LINE. ResearchGate.
- Esim, O., et al. (2024). Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review. Frontiers.
- Lee, J. W., & Lu, J. (2023). Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns. MDPI.
- Nair, A. S., et al. (2023). **Folic Acid** as an Exploiter of Natural Endocytosis Pathways in Drug Delivery. Chemical Methodologies.
- Varshini, A. G., et al. (2022). In-Vitro Evaluation of **Folic Acid** Capped Gold Nanoformulations for Drug Delivery to Prostate Cancer. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. omicsonline.org [omicsonline.org]
- 2. iomcworld.org [iomcworld.org]
- 3. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate-targeted therapeutic and imaging agents for cancer [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles—Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of folic acid-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Conjugating folic acid to gold nanoparticles through glutathione for targeting and detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell uptake enhancement of folate targeted polymer coated magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β -Cyclodextrin Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemmethod.com [chemmethod.com]
- 31. shs-conferences.org [shs-conferences.org]
- 32. mdpi.com [mdpi.com]
- 33. A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β -Cyclodextrin Nanoparticles for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Folic acid in nanotechnology for targeted therapeutic delivery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050499#folic-acid-in-nanotechnology-for-targeted-therapeutic-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com